molecular formula C7H8FNO4S B2836777 4-Amino-2-fluorosulfonyloxy-1-methoxybenzene CAS No. 2411283-93-5

4-Amino-2-fluorosulfonyloxy-1-methoxybenzene

Cat. No. B2836777
CAS RN: 2411283-93-5
M. Wt: 221.2
InChI Key: NOBYUCPYDSWDJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule. The electron-withdrawing nature of the fluorosulfonyloxy group could potentially influence the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. The amino group might participate in acid-base reactions, the fluorosulfonyloxy group could potentially undergo nucleophilic substitution reactions, and the methoxy group might be involved in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of intermolecular forces .

Scientific Research Applications

Chemical Modification of Membranes

The chemical modification of membranes using amino-reactive reagents, including compounds related to 4-amino-2-fluorosulfonyloxy-1-methoxybenzene, is crucial in studying the permeability of ions through cell membranes. These modifications impact the anion and cation permeability of human red blood cells, highlighting the role of amino groups in controlling ion flow. The studies on sulfhydryl and amino reactive reagents demonstrate the presence of two ion permeability barriers in red blood cells, both of which involve proteins. This research has significant implications for understanding cellular transport mechanisms and developing treatments for disorders involving ion transport abnormalities (Knauf & Rothstein, 1971).

Polymer Chemistry

This compound and its derivatives play a critical role in polymer chemistry, especially in the synthesis of novel monomers and polymers with specific functionalities. These compounds are used to develop poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains, which show promise for fuel cell applications. The introduction of methoxyphenyl groups through chemical synthesis followed by sulfobutylation leads to copolymers with high proton conductivities and low methanol permeabilities. This research is pivotal for advancing fuel cell technologies, offering a balance between proton conductivity, water uptake, and methanol permeability, potentially outperforming traditional materials like Nafion® (Wang et al., 2012).

Environmental Science

The autoxidation of aromatic o-aminohydroxynaphthalenes, derived from the anaerobic reduction of sulfonated azo dyes by microorganisms, reveals the oxygen sensitivity and decomposition patterns of these compounds under aerobic conditions. This research is essential for understanding the environmental impact of azo dye reduction and the fate of reduction products in natural and engineered systems. It contributes to our knowledge of dye degradation pathways, aiding in the development of strategies for pollution control and the design of environmentally friendly dyeing processes (Kudlich et al., 1999).

Biochemistry and Molecular Biology

Innovations in protein engineering and biotherapeutics benefit from the incorporation of aryl fluorosulfate-containing unnatural amino acids, such as those derived from this compound. These compounds enable the covalent targeting of proteins for therapeutic applications, expanding the toolkit available for biochemical research and the development of novel treatments. The ability to introduce new chemical bonds into proteins opens up vast possibilities for studying protein functions, interactions, and designing targeted therapies with improved efficacy and specificity (Liu et al., 2021).

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions involving this compound could be vast, depending on its properties and potential applications. It could be explored for use in various fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

4-amino-2-fluorosulfonyloxy-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO4S/c1-12-6-3-2-5(9)4-7(6)13-14(8,10)11/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBYUCPYDSWDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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